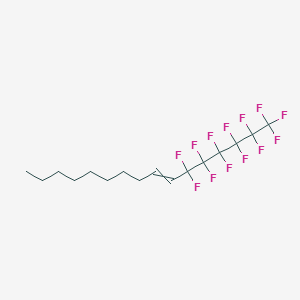

1,1,1,2,2,3,3,4,4,5,5,6,6-十三氟十六碳-7-烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The study and development of fluorinated compounds have significantly advanced due to their unique properties, such as high thermal stability and chemical inertness, making them valuable in various scientific and industrial applications. While direct information on 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene is scarce, the synthesis and analysis of related fluorinated entities provide insights into potential methodologies and properties.

Synthesis Analysis

Fluorinated compounds, such as those studied by Sevenard et al. (2006), demonstrate the utilization of Claisen-type condensations and other effective methodologies for creating complex fluorinated structures, which could potentially be applied to the synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene (Sevenard et al., 2006).

Molecular Structure Analysis

The molecular structure and conformation of fluorinated compounds have been explored through various techniques, including gas-phase electron diffraction and X-ray crystallography, as demonstrated by Beagley et al. (1986) for a perfluoro-diazabicyclo compound. Such studies highlight the influence of fluorination on molecular geometry and electronic distribution, which are crucial for understanding the structure of fluorinated hexadecenes (Beagley et al., 1986).

Chemical Reactions and Properties

The reactivity of fluorinated compounds, as discussed by Barlow et al. (1980), involves unique mechanisms such as ene reactions and the formation of stable hydroxylamines, pointing towards specific reactivity patterns that could be anticipated for 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene (Barlow et al., 1980).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as phase behavior, melting points, and solubility, are significantly influenced by the presence of fluorine atoms. These properties are critical for determining the applicability of fluorinated compounds in various domains.

Chemical Properties Analysis

Fluorinated compounds exhibit distinct chemical properties, including enhanced stability and reactivity under certain conditions, due to the electronegativity of fluorine. Studies like those by Sasaki et al. (1999) on fluorinated benzene derivatives provide a foundation for understanding the chemical behavior of highly fluorinated compounds (Sasaki et al., 1999).

科学研究应用

动力学和反应机理

- 与 N 碱反应的动力学: 一项研究调查了 2,3,4,5,6-五氟苯基乙腈与强 N 碱的反应,提供了对氟化化合物(如 1,1,1,2,2,3,3,4,4,5,5,6,6-十三氟十六碳-7-烯)相关的反应动力学和机理的见解。使用各种光谱方法表征了二聚体和低聚物的形成(Gierczyk 等人,2006 年)。

氟化过程和衍生物

- 氟代环己烷的合成: 一项研究展示了苯三氟化物的氟化,产生十三氟甲基环己烷异构体,这与理解复杂氟化化合物的氟化过程有关(Alsop 等人,1982 年)。

- 三氟硝基甲烷的烯反应: 该研究探索了三氟硝基甲烷与各种烯烃的烯反应,形成 N-烯基-N-三氟甲基羟胺。它有助于理解氟化化合物中的烯反应(Barlow 等人,1980 年)。

结构和化学分析

- 离子反应中的氯鎓离子: 这项研究调查了氟代烯烃的离子氯化,提供了对氯鎓离子结构和反应性的见解,这对于理解氟代化合物(如 1,1,1,2,2,3,3,4,4,5,5,6,6-十三氟十六碳-7-烯)的反应性至关重要(Shellhamer 等人,2003 年)。

催化和合成应用

- 金催化的环异构化: 金配合物在 1,5-艾伦炔环异构化中用于生成三烯,突出了氟化化合物在有机合成中的潜在催化应用(Cheong 等人,2008 年)。

- 氟代 1,3,5-三酮的合成: 这项研究提供了一种合成氟代 1,3,5-三酮的方法,促进了氟代化合物的合成化学,这可能与 1,1,1,2,2,3,3,4,4,5,5,6,6-十三氟十六碳-7-烯的合成有关(Sevenard 等人,2006 年)。

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadec-7-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F13/c1-2-3-4-5-6-7-8-9-10-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h9-10H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXJXRIUXCGTRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379855 |

Source

|

| Record name | 1-(Perfluorohexyl)dec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene | |

CAS RN |

120464-27-9 |

Source

|

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-7-hexadecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120464-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Perfluorohexyl)dec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid](/img/structure/B44929.png)

![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)

![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)